N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide
Description
N-[2-Methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide is a carboxamide derivative featuring a furan ring linked to a substituted phenyl group. The phenyl group is substituted at the 2-position with a methyl group and the 6-position with an isopropyl moiety. Its synthesis, conformational behavior, and biological activity can be contextualized by comparing it to structurally related carboxamides and derivatives.
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRRHGUGTXUIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine under suitable conditions.
Substitution with 2-methyl-6-(propan-2-yl)phenyl Group: This step involves the substitution of the furan ring with the 2-methyl-6-(propan-2-yl)phenyl group, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparisons
Planarity and Dihedral Angles
The planarity of the carboxamide moiety and substituent-induced conformational changes are critical for molecular interactions. Key comparisons include:
- N-(2-Nitrophenyl)furan-2-carboxamide (I) : The central C4-C5(O2)-N1-C6 fragment is planar with a trans amide conformation. The phenyl and furan rings form a dihedral angle of 9.71° . Intramolecular interactions between the nitro group and amide nitrogen (N1⋯O3: 2.615 Å) disrupt planarity in the furan ring .
- Ortho-nitrophenylaminocarbonyl benzoic acid (2NPCB): Shares a similar planar central fragment but lacks steric hindrance from bulky substituents, preserving planarity .
- This could reduce intermolecular interactions, affecting crystallinity or solubility.
Table 1: Structural Parameters of Selected Carboxamides
| Compound | Dihedral Angle (Phenyl-Furan) | Key Substituents | Planarity of Amide Moiety |
|---|---|---|---|
| N-(2-Nitrophenyl)furan-2-carboxamide | 9.71° | 2-NO₂ | Disrupted by NO₂ interaction |
| 2-Furancarboxanilide | 5.2° | None | Planar |
| Target Compound | Predicted: >10° | 2-CH₃, 6-(CH(CH₃)₂) | Likely disrupted |
TRPA1 Antagonists
- HC-030031 (IC₅₀: 4–10 μM): A TRPA1 antagonist with a 4-isopropylphenyl group. The para-substitution pattern and moderate lipophilicity contribute to its activity .
- CHEM-5861528: Features a 4-(butan-2-yl)phenyl group, demonstrating that longer alkyl chains (e.g., butyl vs.
- However, ortho-substitution (2-methyl) could hinder access to the active site.
Table 2: TRPA1 Antagonist Activity
| Compound | Substituents (Phenyl Ring) | IC₅₀ (μM) | Key Structural Feature |
|---|---|---|---|
| HC-030031 | 4-(Propan-2-yl) | 4–10 | Para-substitution |
| CHEM-5861528 | 4-(Butan-2-yl) | 4–10 | Longer alkyl chain |
| Target Compound | 2-CH₃, 6-(Propan-2-yl) | N/A | Ortho-substitution |
Physicochemical Properties
Solubility and Lipophilicity
- N-(2-Nitrophenyl)furan-2-carboxamide : Polar nitro group increases solubility in polar solvents but reduces membrane permeability .
- Hydroxy-Acetyl Derivatives (): Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide exhibit enhanced solubility due to hydroxyl and fluorine substituents .
Biological Activity
N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide, also referred to as a furan carboxamide derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a carboxamide group, and a phenyl ring substituted with methyl and isopropyl groups. This unique structural composition is key to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In studies assessing its efficacy against various bacterial strains, it demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preclinical studies have shown that it can reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The compound's anticancer properties are also noteworthy. It has been shown to inhibit the proliferation of several cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in HeLa cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on various human cancer cell lines, it was observed that treatment led to a significant decrease in cell viability. The IC50 values ranged from 16 to 24 nM across different cell lines, indicating strong potency compared to standard chemotherapeutic agents such as Combretastatin-A4 (CA-4), which had an IC50 of 42 nM .
Q & A
Q. What are the standard synthetic protocols for N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide?
The synthesis typically involves coupling furan-2-carbonyl chloride with substituted aniline derivatives under reflux conditions. A common approach uses acetonitrile or 1,4-dioxane as solvents, with reaction times ranging from 3–24 hours at 55–120°C. Stoichiometric control and purification via recrystallization (e.g., chloroform/methanol) are critical for achieving high yields (>90%) and purity .
Q. How is the molecular structure of this compound confirmed?
X-ray crystallography is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) refine crystallographic data, with parameters like R-factor (<0.05) and mean C–C bond distances (e.g., 1.341 Å for furan rings) validating planarity and substituent orientation . Complementary techniques include FT-IR (amide N-H stretch at ~3310 cm⁻¹) and NMR (aromatic proton shifts at δ 6.5–8.0 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carboxamide formation .
- Catalyst use : Pd(dppf)₂Cl₂ accelerates coupling reactions in Suzuki-Miyaura steps (e.g., for aryl boronate intermediates) .
- Temperature control : Reflux at 120°C minimizes side reactions in multi-step syntheses . Systematic Design of Experiments (DoE) can identify optimal parameter combinations .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare IR, NMR, and mass spectrometry data with computational predictions (e.g., DFT calculations for bond angles) .
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in X-ray data .
- Dynamic NMR : Assess rotational barriers in amide bonds if unexpected splitting occurs .
Q. What computational methods predict the compound’s biological activity and target interactions?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like protein kinases or mTOR. Key steps:
- Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: 4JSV).
- Simulate binding poses using Lamarckian genetic algorithms.
- Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. How can SHELX software improve crystallographic data analysis for this compound?
- Data scaling : Use SADABS for absorption corrections in twinned crystals.
- Hydrogen placement : Apply SHELXL’s HFIX commands for geometrically estimated H-atoms.
- Validation : Check CIF files with PLATON for missed symmetry (e.g., pseudo-merohedral twinning) .
Q. What strategies assess the compound’s pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life.
- LogP determination : HPLC retention times correlate with octanol-water partitioning .
- Permeability : Caco-2 cell monolayers predict intestinal absorption .
Q. How is the compound evaluated as a kinase inhibitor in cancer research?
- Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, mTOR) using ADP-Glo™ kits.
- Cell viability : MTT assays in cancer cell lines (e.g., MCF-7) validate antiproliferative effects.
- Western blotting : Monitor phosphorylation of downstream targets (e.g., AKT, S6K) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
